molecular formula C10H10N2O2S B11785626 3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

Katalognummer: B11785626
Molekulargewicht: 222.27 g/mol
InChI-Schlüssel: PUOJAHDYNVYFLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid: is a heterocyclic compound that features a fused ring system combining thiophene and pyridine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. This reaction proceeds through a cyclization process to form the desired thieno[2,3-b]pyridine derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient industrial production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of 3-Amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

  • 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
  • 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
  • 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Comparison: While these compounds share a similar core structure, their functional groups and substituents can significantly influence their chemical reactivity and biological activity. For example, the presence of different substituents on the pyridine ring can alter the compound’s binding affinity to specific molecular targets, leading to variations in their pharmacological profiles .

Eigenschaften

Molekularformel

C10H10N2O2S

Molekulargewicht

222.27 g/mol

IUPAC-Name

3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H10N2O2S/c1-4-3-6-7(11)8(10(13)14)15-9(6)12-5(4)2/h3H,11H2,1-2H3,(H,13,14)

InChI-Schlüssel

PUOJAHDYNVYFLX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(N=C1C)SC(=C2N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.